molecular formula C11H9N3 B019517 1-Amino-3-methylisoquinoline-4-carbonitrile CAS No. 161468-33-3

1-Amino-3-methylisoquinoline-4-carbonitrile

Cat. No. B019517
M. Wt: 183.21 g/mol
InChI Key: AKNORJGWAWWYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline derivatives are pivotal in organic synthesis and pharmaceutical research due to their varied biological activities and presence in numerous bioactive and therapeutic agents. These compounds, including 1-Amino-3-methylisoquinoline-4-carbonitrile, are explored for their diverse functionalization possibilities and pharmacological potentials (Vijayakumar et al., 2023).

Synthesis Analysis

The synthesis of isoquinoline derivatives often employs modern synthetic approaches that provide efficient routes to these compounds, highlighting the advancements in constructing the isoquinoline core and its functionalization at specific positions, including the introduction of the amino and nitrile groups relevant to 1-Amino-3-methylisoquinoline-4-carbonitrile (Vijayakumar et al., 2023).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various fused heterocyclic compounds, which are significant in pharmaceutical and chemical research. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, a related compound, is utilized for synthesizing triazolopyrimidothieno derivatives (El-Dean, Radwan, & Zaki, 2010).

  • Antimalarial Properties : Studies have shown that 3-methylisoquinoline-4-carbonitriles exhibit potential as antimalarial compounds by inhibiting the growth of Plasmodium falciparum, a parasite responsible for malaria (Buskes et al., 2016).

  • Cancer Research : Certain derivatives, like 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, have been explored for their potential in treating cancers, especially those positive for the epidermal growth factor receptor (Wissner et al., 2000).

  • Corrosion Inhibition : Novel derivatives of quinoline, including those related to 1-amino-3-methylisoquinoline-4-carbonitrile, have been studied for their corrosion inhibition properties, especially against iron. These compounds show promise in protecting metals from corrosion in various environments (Erdoğan et al., 2017).

  • Facile Synthesis of Derivatives : Various studies have focused on the facile synthesis of derivatives of this compound, which are important for creating new molecules with potential pharmacological activities. For example, the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives has been reported with potential antimicrobial activity (Elkholy & Morsy, 2006).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 1-Amino-3-methylisoquinoline-4-carbonitrile .

Future Directions

The future directions of 1-Amino-3-methylisoquinoline-4-carbonitrile are not specified in the search results. It is currently used for proteomics research , and further studies may reveal more applications.

properties

IUPAC Name

1-amino-3-methylisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-10(6-12)8-4-2-3-5-9(8)11(13)14-7/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNORJGWAWWYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473727
Record name 1-AMINO-3-METHYLISOQUINOLINE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylisoquinoline-4-carbonitrile

CAS RN

161468-33-3
Record name 1-AMINO-3-METHYLISOQUINOLINE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-methylisoquinoline-4-carbonitrile
Reactant of Route 2
1-Amino-3-methylisoquinoline-4-carbonitrile
Reactant of Route 3
1-Amino-3-methylisoquinoline-4-carbonitrile
Reactant of Route 4
1-Amino-3-methylisoquinoline-4-carbonitrile
Reactant of Route 5
1-Amino-3-methylisoquinoline-4-carbonitrile
Reactant of Route 6
1-Amino-3-methylisoquinoline-4-carbonitrile

Citations

For This Compound
3
Citations
MJ Buskes, KL Harvey, B Prinz, BS Crabb… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of isoquinolines have been evaluated in a homology model of Plasmodium falciparum Protein Kinase A (PfPKA) using molecular dynamics. Synthesis of these compounds was …
Number of citations: 11 www.sciencedirect.com
MJ Buskes, KL Harvey, BJ Richards, R Kalhor… - Organic & …, 2016 - pubs.rsc.org
Central to malaria pathogenesis is the invasion of human red blood cells by Plasmodium falciparum parasites. Following each cycle of intracellular development and replication, …
Number of citations: 15 pubs.rsc.org
MJ Buskes - 2015 - scholar.archive.org
The fundamental theories and methodologies of the computational work employed in this thesis are detailed in this chapter. The primary focus is on molecular dynamics (MD) …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.